2-(Dimethylamino)-5-fluorobenzimidamide
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Overview
Description
2-(Dimethylamino)-5-fluorobenzimidamide is an organic compound that features a benzimidamide core substituted with a dimethylamino group at the 2-position and a fluorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-fluorobenzimidamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzimidazole derivative.
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amidation: The final step involves the conversion of the benzimidazole to benzimidamide using an appropriate amidating agent like ammonium chloride in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale adaptations of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-5-fluorobenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, while the fluorine atom can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine for nucleophilic substitution; Selectfluor for electrophilic fluorination.
Major Products
Oxidation: Oxidized derivatives of the benzimidamide core.
Reduction: Reduced forms of the benzimidamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Dimethylamino)-5-fluorobenzimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-fluorobenzimidamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)-5-chlorobenzimidamide
- 2-(Dimethylamino)-5-bromobenzimidamide
- 2-(Dimethylamino)-5-iodobenzimidamide
Uniqueness
2-(Dimethylamino)-5-fluorobenzimidamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and metabolic stability compared to its halogenated analogs. The fluorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12FN3 |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-(dimethylamino)-5-fluorobenzenecarboximidamide |
InChI |
InChI=1S/C9H12FN3/c1-13(2)8-4-3-6(10)5-7(8)9(11)12/h3-5H,1-2H3,(H3,11,12) |
InChI Key |
SINKQSPQCDDJFT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)F)C(=N)N |
Origin of Product |
United States |
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